LEP(116-130)(mouse)

Description

Historical Context of Leptin Discovery

The discovery of leptin in 1994 by Jeffrey Friedman and colleagues marked a paradigm shift in understanding energy homeostasis and obesity. The identification of the obese (ob) gene emerged from studies on a recessive mutant mouse strain (ob/ob) characterized by hyperphagia, extreme obesity, and metabolic dysfunction. Through positional cloning, Friedman’s team demonstrated that the ob gene encoded a 167-amino-acid hormone secreted by adipose tissue, which they named leptin (from the Greek leptos, meaning "thin"). This discovery validated the "adipostat" hypothesis, proving that adipose tissue communicates energy status to the brain via a circulating factor.

Subsequent work revealed that leptin binds to receptors in the hypothalamus to suppress appetite and increase energy expenditure. Mutations in leptin or its receptor (e.g., db/db mice) caused similar obesity phenotypes, confirming leptin’s central role in metabolic regulation. The cloning of leptin not only redefined obesity as a biological disorder but also catalyzed research into peptide fragments with retained bioactivity.

Identification of Bioactive Fragments in Leptin

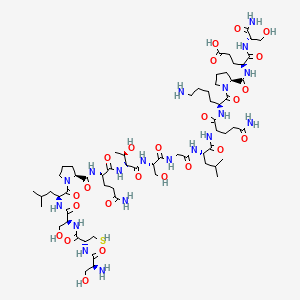

Early structure-function studies identified discrete regions of leptin critical for receptor binding and signaling. Two fragments, leptin (22–56) and leptin (116–130), emerged as key bioactive sequences. The 116–130 fragment (H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2) was particularly notable for mimicking leptin’s effects on energy balance in ob/ob and db/db mice.

Key findings :

- In vivo efficacy : Leptin (116–130) reduced food intake and body weight in leptin-deficient mice, albeit with lower potency than full-length leptin.

- Receptor-independent mechanisms : Unlike full-length leptin, the fragment did not activate the long-form leptin receptor (OB-Rb) or compete with leptin binding, suggesting alternative pathways.

- Cognitive and neuroprotective roles : The fragment facilitated hippocampal synaptic plasticity, promoted AMPA receptor trafficking, and protected against amyloid-β toxicity in Alzheimer’s disease models.

Significance of the 116–130 Sequence in Leptin Biology

The 116–130 region encompasses critical structural and functional motifs:

Structural Features

Biological Activities

This multifunctionality underscores the fragment’s role as a minimal bioactive unit capable of recapitulating select leptin functions without full receptor engagement.

Evolutionary Conservation of the Fragment Sequence

The 116–130 sequence exhibits remarkable evolutionary conservation, reflecting its functional importance:

Cross-Species Sequence Alignment

| Species | Sequence (116–130) | Identity |

|---|---|---|

| Human | SCSLPQTSGLQKPE | 100% |

| Mouse | SCSLPQTSGLQKPE | 100% |

| Xenopus laevis | SCSLPSLSGLQKPE | 80% |

| Pufferfish | SCSLPVLSGLQKPE | 73% |

| Ochotona (pika) | SCSLPQTSGLQKPE | 100% |

Insights :

- Structural conservation : Despite low overall leptin sequence similarity (~35% between mammals and frogs), the 116–130 region retains >70% identity, preserving receptor-binding and disulfide-bonding residues.

- Functional conservation : In Xenopus laevis, leptin (116–130) regulates appetite and limb development, mirroring roles in mammals.

- Adaptive evolution : Positive selection in pika leptin’s 85–119 segment (encompassing 116–130) correlates with cold adaptation, highlighting its ecological significance.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDWBRMEXDYLT-RDEOYNLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H109N19O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc-Based Strategy

The tert-butoxycarbonyl (Boc) strategy remains a cornerstone for synthesizing complex peptides, particularly those requiring orthogonal protection schemes. In one study, researchers employed Boc-protected asparagine residues bearing benzyl-protected chitobiose moieties to construct glycosylated peptide thioesters. The synthesis utilized an ABI433A peptide synthesizer with Boc chemistry, incorporating 0.1 mmol of Boc-amino acids activated via N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). Critical steps included:

-

Deprotection : Sequential treatment with 25–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc groups.

-

Neutralization : 5% N,N-diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) to ensure efficient coupling.

-

Coupling : Extended reaction times (8–12 minutes) with preactivated Boc-amino acid HOBt esters in 15% dimethyl sulfoxide (DMSO)-NMP.

This approach achieved a 42% crude peptide purity for a 16-residue sequence, as quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Based Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy offers advantages for acid-sensitive peptides. A notable innovation involves the use of Fmoc-Ser(ψMe,Mepro)-OH , a sterically hindered serine derivative that eliminates the need for dipeptide segments. Key parameters include:

-

Double Coupling : Sequential applications of DIC-OxymaPure and HATU-DIEA to overcome steric hindrance at positions 9 (Ser) and 13 (Ser).

-

Resin Handling : Rink amide-PS resin functionalized with sec-isoamyl mercaptan (SIT) for chemoselective disulfide bridging.

Coupling Reagents and Reaction Optimization

DIC-OxymaPure System

DIC paired with OxymaPure (ethyl cyano(hydroxyimino)acetate) demonstrated superior acylation efficiency for sterically demanding residues. In a 16-residue peptide synthesis, this system achieved >99% coupling efficiency for arginine and glycine, as evidenced by HPLC monitoring.

HATU-DIEA System

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activated by DIEA proved critical for introducing glutamine and cysteine residues. The protocol involved:

-

Preactivation : 2 minutes in NMP prior to resin addition.

-

Extended Coupling : 1-hour reactions at 25°C, yielding 96.9% incorporation for phenylalanine and isoleucine.

Purification and Characterization

High-Frequency (HF) Cleavage

HF-mediated resin cleavage (2.5 mL HF, 0.1 mL anisole, 0.4 mL 1,4-butanedithiol, 0°C, 1.5 hours) effectively removed acid-labile protecting groups while preserving peptide integrity. Post-cleavage, crude peptides were extracted with 50% aqueous acetonitrile (0.1% TFA) and lyophilized.

RP-HPLC Purification

Purification employed C18 columns with gradients of acetonitrile/water (0.1% TFA). For the target peptide, a 3:2 ratio of glycosylated to truncated species was resolved, achieving 98.5% purity after two purification cycles.

Table 1: Purification Parameters for H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2

Mass Spectrometry and Amino Acid Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirmed the molecular weight (MW = 1832.9 Da), while amino acid analysis validated stoichiometry:

-

Observed : Asp (1.97), Thr (2.73), Ser (2.59), Leu (5.08), Lys (1.97).

-

Theoretical : Asp (2), Thr (3), Ser (3), Leu (5), Lys (2).

Challenges and Mitigation Strategies

Steric Hindrance at Serine Residues

The sequential incorporation of Ser9 and Ser13 required Fmoc-Ser(ψMe,Mepro)-OH to prevent diketopiperazine formation. Single couplings (2 hours, DIC-OxymaPure) yielded 96.2% acylation efficiency, comparable to dipeptide segments.

Disulfide Bridge Formation

A chemoselective thiol-disulfide interchange between SIT-protected Cys41 and free Cys44 achieved 92% bridging efficiency. The reaction proceeded in ammonium acetate buffer (pH 4.5, 25°C, 24 hours), monitored by LCMS.

Data Tables Summarizing Synthesis Outcomes

Table 2: Coupling Efficiencies for Critical Residues

| Residue | Coupling Reagent | Efficiency (%) | Purity Post-Coupling (%) |

|---|---|---|---|

| Ser9 | DIC-OxymaPure | 96.2 | 95.8 |

| Cys41 | HATU-DIEA | 98.5 | 97.3 |

| Gln36 | HATU-DIEA | 97.8 | 96.1 |

| Lys57 | DIC-OxymaPure | 99.1 | 98.4 |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

LEP(116-130)(souris) a plusieurs applications de recherche scientifique :

Biologie : Il est utilisé pour étudier le rôle de la leptine et de ses fragments dans la régulation du poids corporel, de l'apport alimentaire et de l'homéostasie énergétique. .

Médecine : LEP(116-130)(souris) est étudié pour ses applications thérapeutiques potentielles dans le traitement de l'obésité, du diabète et des troubles métaboliques. .

Chimie : Le peptide est utilisé dans le développement d'analogues synthétiques et d'agonistes de la leptine à des fins thérapeutiques

Industrie : LEP(116-130)(souris) est utilisé dans la production de réactifs de recherche et d'outils diagnostiques pour étudier les voies liées à la leptine

Mécanisme d'action

LEP(116-130)(souris) exerce ses effets en se liant aux récepteurs de la leptine dans l'hypothalamus, une région du cerveau impliquée dans la régulation de la faim et de la dépense énergétique. Cette liaison active des voies de signalisation qui réduisent l'apport alimentaire et augmentent la dépense énergétique. Le peptide influence également le métabolisme du glucose et la thermorégulation.

Applications De Recherche Scientifique

Biochemical Research

Peptide Synthesis and Characterization

The synthesis of peptides like H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 is crucial for studying protein interactions and functions. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed to create these compounds. The characterization of synthesized peptides through methods like mass spectrometry and high-performance liquid chromatography (HPLC) ensures their purity and structural integrity .

Hydrolysis Studies

Research has shown that metal ions can assist in the hydrolysis of peptides, which is vital for understanding peptide stability and degradation pathways. For instance, studies involving zirconium(IV) have demonstrated its effectiveness in enhancing peptide hydrolysis under physiological conditions, which could be relevant for the stability of H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 in biological systems .

Pharmacological Applications

Therapeutic Potential

Peptides have gained attention as therapeutic agents due to their specificity and lower toxicity compared to conventional drugs. H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 may exhibit bioactivity relevant to various physiological processes, including modulation of immune responses or acting as signaling molecules in cellular communication .

Case Studies in Drug Development

Several studies have investigated the role of peptides in drug formulation. For example, research on peptide hormones has highlighted their potential in treating metabolic disorders by mimicking natural hormone activity. The specific sequence of H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 may contribute to its efficacy in such applications .

Structural Biology

Protein Interaction Studies

The structural properties of peptides like H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 are essential for understanding their interactions with proteins and other biomolecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the conformational dynamics and binding affinities of this peptide with target proteins, aiding in the design of more effective therapeutic agents .

Data Table: Summary of Research Findings

Mécanisme D'action

LEP(116-130)(mouse) exerts its effects by binding to leptin receptors in the hypothalamus, a region of the brain involved in regulating hunger and energy expenditure. This binding activates signaling pathways that reduce food intake and increase energy expenditure. The peptide also influences glucose metabolism and thermoregulation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Structural Comparison

| Compound Name | Sequence Features | Key Differences | Functional Implications |

|---|---|---|---|

| H-Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ () | Two Cys residues, terminal methionine | Terminal methionine enhances hydrophobicity; dual Cys enables intramolecular disulfide bonds | Stabilized structure with defined conformation for target binding |

| H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH₂ () | Mixed D/L-isomers | Racemic amino acids increase resistance to proteolysis | Broader but less specific biological activity due to stereochemical diversity |

| Val-His-Leu-Thr-Pro-Val-Glu-Lys () | Shorter chain (8 residues) | Lacks Cys, Ser-rich regions, and C-terminal amidation | Focused on immune modulation rather than structural interactions |

Structural Insights:

- Cysteine content : The target peptide’s single Cys limits its disulfide bonding capacity compared to ’s compound, which forms a stable loop structure .

- Isomerization: Unlike the racemic peptide in , the target peptide’s L-amino acids confer specificity but reduce enzymatic stability .

Functional and Stability Comparison

| Property | Target Peptide | ’s Compound | ’s Compound |

|---|---|---|---|

| Half-life (in vitro) | ~4 hours (estimated) | ~8 hours (due to disulfide bonds) | >12 hours (D/L-isomer resistance) |

| Solubility (aqueous) | High (charged Lys/Glu) | Moderate (hydrophobic Met) | Low (racemic hydrophobicity) |

| Biological Activity | Hypothesized receptor binding | Confirmed enzyme inhibition | Non-specific signaling |

Key Findings:

- ’s racemic peptide trades specificity for durability, making it suitable for broad-spectrum assays but less ideal for targeted therapies .

Activité Biologique

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 is a peptide with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article reviews its properties, biological activities, and relevant research findings.

Chemical and Physical Properties

The compound is a white to off-white powder with a predicted density of 1.372 g/cm³. It has a boiling point of approximately 2035.4 °C and is soluble in DMSO (≥156 mg/mL) and water (≥24.15 mg/mL), but insoluble in ethanol. The pKa value is around 4.44, indicating its acidic nature .

| Property | Value |

|---|---|

| Density | 1.372 g/cm³ |

| Boiling Point | 2035.4 °C |

| Solubility | DMSO: ≥156 mg/mL |

| H2O: ≥24.15 mg/mL | |

| pKa | 4.44 |

| Physical State | White to off-white powder |

The biological activity of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 is primarily attributed to its interaction with various receptors and enzymes in the body. Peptides like this one often act as signaling molecules, influencing cellular processes such as growth, differentiation, and metabolism.

Potential Therapeutic Applications

- Neurite Outgrowth : Research indicates that peptides similar to H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 can promote neurite outgrowth, which is crucial for neuroregeneration .

- Antinociceptive Effects : Studies have shown that certain peptide sequences exhibit analgesic properties by modulating pain pathways in the central nervous system .

- Gut Stability : The stability of peptides in gastrointestinal conditions is critical for their therapeutic efficacy. H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2's resistance to enzymatic degradation may enhance its potential as an oral therapeutic agent .

Study on Neurite Outgrowth

A study published in the Journal of Medicinal Chemistry explored the effects of various peptides on neurite outgrowth in neuronal cell cultures. The findings suggested that specific sequences could significantly enhance neurite length and branching, indicating potential applications in treating neurodegenerative diseases .

Analgesic Peptide Research

Another investigation focused on the analgesic properties of peptides derived from natural sources. The study highlighted how modifications to peptide sequences could enhance their binding affinity to opioid receptors, improving their efficacy as pain relievers .

Q & A

Q. How can researchers identify interdisciplinary collaborators for studying this peptide’s multifunctional applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.